molecular formula C13H21N3 B14481183 N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline CAS No. 65851-38-9

N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B14481183
CAS No.: 65851-38-9
M. Wt: 219.33 g/mol
InChI Key: OSFBVZRYZATPII-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H17N3. It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 4-nitroaniline with N-methylpiperazine, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a solvent like ethanol and a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve the reduction step more effectively .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in the development of pharmaceutical compounds, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The piperazine ring is known to enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)aniline
  • N,N-Dimethyl-4-(piperazin-1-yl)aniline
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Uniqueness

N,N-Dimethyl-4-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and methylpiperazine groups enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

65851-38-9

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N,N-dimethyl-4-(4-methylpiperazin-1-yl)aniline

InChI

InChI=1S/C13H21N3/c1-14(2)12-4-6-13(7-5-12)16-10-8-15(3)9-11-16/h4-7H,8-11H2,1-3H3

InChI Key

OSFBVZRYZATPII-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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